molecular formula C14H10O2 B091356 2-Benzoylbenzaldehyde CAS No. 16780-82-8

2-Benzoylbenzaldehyde

Cat. No. B091356
Key on ui cas rn: 16780-82-8
M. Wt: 210.23 g/mol
InChI Key: HIHTVTATSKDEQF-UHFFFAOYSA-N
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Patent
US03931217

Procedure details

A mixture of 1 g. of selenium dioxide and 1 g. of 2-hydroxymethylbenzhydrol in 5 ml. of acetic acid was refluxed for 41/2 hours. The solution was cooled, filtered from selenium and the filtrate was poured into ice water and made alkaline with sodium hydroxide. Extraction with ether gave a yellow oil to which petroleum ether was added. White prisms were obtained which melted at 64°-67°. Ultraviolet maximum (2-propanol) at 226/7 mμ (ε = 15,750) and 251/2 mμ (ε = 18,500), inflexion at 294 mμ (ε = 2600); infrared absorption (CHCl3) at 1665 cm-1 and 1705 cm-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Se](=O)=O.[OH:4][CH2:5][C:6]1[CH:19]=[CH:18][CH:17]=[CH:16][C:7]=1[CH:8]([OH:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(O)(=O)C>CC(O)C>[C:8]([C:7]1[CH:16]=[CH:17][CH:18]=[CH:19][C:6]=1[CH:5]=[O:4])(=[O:15])[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Se](=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=C(C(C2=CC=CC=C2)O)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 1 g
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
filtered from selenium
ADDITION
Type
ADDITION
Details
the filtrate was poured into ice water
EXTRACTION
Type
EXTRACTION
Details
Extraction with ether
CUSTOM
Type
CUSTOM
Details
gave a yellow oil to which petroleum ether
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
White prisms were obtained which melted at 64°-67°
CUSTOM
Type
CUSTOM
Details
infrared absorption (CHCl3) at 1665 cm-1 and 1705 cm-1

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)C1=C(C=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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